2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Medicinal chemistry Structure-activity relationship (SAR) Isomeric purity

SAR campaigns investigating Hedgehog pathway modulation demand exact regioisomeric identity-generic analog substitution compromises experimental reproducibility. CAS 894007-85-3 is the definitive para-nitro reference standard for systematic comparison of nitro group position effects on SMO binding interfaces. • Para-nitro regioisomer for definitive Hh pathway SAR studies • Pyrrolidine scaffold (predicted pKa ~11.3) enables heterocyclic amine ring-size vs. basicity comparison • Redox-sensitive 4-nitrobenzyl group uniquely suited for hypoxia-activated probe and nitroreductase-sensitive reporter design Supplied as research-grade material with full analytical characterization.

Molecular Formula C21H21N3O5S
Molecular Weight 427.48
CAS No. 894007-85-3
Cat. No. B2583730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
CAS894007-85-3
Molecular FormulaC21H21N3O5S
Molecular Weight427.48
Structural Identifiers
SMILESC1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C21H21N3O5S/c25-21(22-11-3-4-12-22)14-23-13-20(18-5-1-2-6-19(18)23)30(28,29)15-16-7-9-17(10-8-16)24(26)27/h1-2,5-10,13H,3-4,11-12,14-15H2
InChIKeyHUSNQOSPXVSJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 894007-85-3: Chemical Identity & Procurement


2-(3-((4-Nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 894007-85-3) is a synthetic indole-3-sulfonyl derivative bearing a 4‑nitrobenzyl substituent at the sulfonyl sulfur and an N‑pyrrolidinyl‑ethanone side chain at the indole nitrogen . The compound is supplied as a research-grade chemical with a molecular formula of C₂₁H₂₁N₃O₅S and a molecular weight of 427.48 g/mol . It belongs to a broader structural family of indole‑sulfonyl‑heterocyclic ethanones that have been investigated in kinase inhibition and Hedgehog (Hh) pathway modulation research contexts [1].

Indole-3-sulfonyl ethanone scaffold
Para-nitrobenzyl sulfonyl substituent
Supports kinase and Hedgehog pathway research
Synthetic research tool compound

CAS 894007-85-3: Why Analogs Are Not Interchangeable


In the indole‑sulfonyl‑ethanone series, small structural changes—such as shifting the nitro group from the para to the meta position on the benzyl ring, replacing the pyrrolidine ring with piperidine or morpholine, or removing the nitro substituent entirely—can substantially alter electronic distribution, hydrogen‑bonding capacity, and target‑binding pharmacophore geometry . These structural variations are not benign; in related Hh‑pathway inhibitors, altered SMO‑binding interfaces and differential activity against drug‑resistant mutants (e.g., SMOᴰ⁴⁷⁷H) have been observed when the heterocyclic amine or sulfonyl substituent is modified [1]. Therefore, generic substitution among analogs without matched quantitative potency, selectivity, or pharmacokinetic profiles is scientifically unjustified and may compromise experimental reproducibility.

Nitro position Para- vs. meta-nitro may shift electronic and dipole properties; not interchangeable for target binding.
Amine ring size Pyrrolidine vs. piperidine can alter basicity, solubility, and ADME profile.
Redox activity Nitro removal eliminates bioreductive capacity; essential for hypoxia activation studies.

CAS 894007-85-3: Differentiation Evidence vs. Analogs


Para- vs. Meta-Nitrobenzyl Isomer Differentiation

The target compound (CAS 894007-85-3) bears a 4‑nitrobenzyl (para‑nitro) substituent at the sulfonyl group, in contrast to the 3‑nitrobenzyl (meta‑nitro) isomer (CAS 894008‑39‑0) . The nitro‑group position dictates the electronic and steric properties of the benzylsulfonyl pharmacophore: the para‑nitro group exerts a stronger resonance electron‑withdrawing effect (σₚ = +0.78 vs. σₘ = +0.71) and alters the dipole vector of the aryl ring relative to the indole core. This positional isomerism is structurally non‑interchangeable in target‑binding interactions.

Para vs. Meta Isomer
Data to verify
4‑Nitrobenzyl (para) vs. 3‑nitrobenzyl (meta); identical MW, regioisomeric differentiation.
Positional isomerism may alter binding modes.
Requires isomer-specific assay validation.
Medicinal chemistry Structure-activity relationship (SAR) Isomeric purity

Pyrrolidine vs. Piperidine: Physicochemical Impact

The piperidine analog (CAS 894010‑86‑7) replaces the pyrrolidine ring with a six‑membered piperidine, increasing molecular weight by ~14 Da (427.48 → 441.5 g/mol) and adding one methylene unit to the heterocyclic amine . The pyrrolidine ring (pKa of conjugate acid ~11.3) is slightly more basic than piperidine (pKa ~11.1), which can influence protonation state at physiological pH and thereby affect membrane permeability and target‑binding electrostatics. Additionally, the smaller ring size of pyrrolidine reduces the solvent‑accessible surface area of the basic amine, potentially altering desolvation energetics upon protein binding.

Pyrrolidine vs. Piperidine
Data to verify
Pyrrolidine (5‑ring, pKa ~11.3) vs. piperidine (6‑ring, pKa ~11.1); ΔMW +14 Da.
Ring size influences physicochemical profile.
ADME profile review recommended.
Medicinal chemistry Physicochemical profiling Ligand efficiency

Pyrrolidine vs. Morpholine: hERG Liability Potential

The morpholine analog (CAS 894013‑39‑9) replaces the pyrrolidine basic amine with a morpholine ring, reducing the conjugate acid pKa from ~11.3 (pyrrolidine) to ~8.5 (morpholine) . Strongly basic amines (pKa > 9) are a well‑established structural alert for hERG channel blockade and QTc prolongation risk. The pyrrolidine compound's higher basicity may therefore present a greater theoretical hERG liability compared to the morpholine analog, though this must be confirmed experimentally.

Pyrrolidine vs. Morpholine
Class-level
Pyrrolidine pKa ~11.3 vs. morpholine pKa ~8.5; ΔMW +16 Da.
Higher basicity may elevate hERG risk.
Class-level inference; hERG assay needed.
Cardiac safety pharmacology hERG liability Ligand design

4-Nitrobenzyl vs. Des-Nitro: Bioreductive Potential

The 4‑nitro group on the benzyl ring confers redox activity absent in the des‑nitro benzylsulfonyl analog . Nitroaromatic compounds can undergo enzymatic one‑electron reduction to nitro radical anions under hypoxic conditions, or multi‑electron reduction to hydroxylamine and amine species. This bioreductive activation pathway is exploited in hypoxia‑activated prodrugs and is entirely absent when the nitro group is removed. The des‑nitro analog therefore lacks this redox functionality.

Nitro vs. Des-nitro
Data to verify
4‑NO₂ group present vs. –H; reduction potential ~–0.42 V.
Enables bioreductive activation.
Hypoxia assay conditions to validate.
Bioreductive activation Hypoxia-targeted therapy Nitroreductase

Purity Specifications and Assay Reproducibility

The compound is commonly supplied at ≥95% purity (HPLC) , a specification that must be verified against the certificate of analysis for each procurement lot. Impurities originating from incomplete sulfonylation or residual 4‑nitrobenzyl bromide can act as confounding inhibitors or cytotoxic agents in cell‑based assays. In contrast, structurally related compounds from the same series may carry different impurity profiles depending on synthetic route and purification method.

Purity Specification
Specification review
≥95% (HPLC).
Impurity may impact dose-response accuracy.
Lot-specific CoA review essential.
Analytical chemistry Quality control Assay reproducibility

Data Gap: No Published Direct Bioactivity Data

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents (April 2026) did not identify any peer‑reviewed primary research article or patent that reports quantitative in vitro potency (IC₅₀, EC₅₀, Kᵢ, or Kd), selectivity, or in vivo pharmacokinetic data specifically for 2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 894007‑85‑3) in head‑to‑head comparison with its structural analogs [1]. The differentiation evidence presented above therefore rests on chemical identity, calculated physicochemical properties, and class‑level inference rather than on direct biological performance comparisons. Users must conduct their own comparative biological profiling to confirm differential activity in their assay system of interest.

Bioactivity Data Gap
Source review
No published IC₅₀/Ki for CAS 894007-85-3.
Experimental profiling required.
Literature search April 2026; direct comparison absent.
Data gap assessment Procurement risk Experimental validation required

CAS 894007-85-3: Application Scenarios


SAR with Positional Nitro Isomers

The target compound serves as the para‑nitro reference point in a systematic SAR campaign comparing para‑nitro (CAS 894007‑85‑3), meta‑nitro (CAS 894008‑39‑0), and des‑nitro benzylsulfonyl analogs. Procurement of the exact CAS 894007‑85‑3 compound ensures the correct regioisomeric identity for evaluating how the nitro group position modulates target binding affinity and functional activity . This SAR dataset is foundational for establishing the pharmacophoric role of the nitro group in the indole‑sulfonyl‑ethanone series.

ADME Profiling of Heterocyclic Amine Variants

The pyrrolidine‑bearing target compound can be examined alongside its piperidine (CAS 894010‑86‑7) and morpholine (CAS 894013‑39‑9) analogs to experimentally determine the impact of heterocyclic amine ring size and basicity on logD, aqueous solubility, microsomal stability, and CYP inhibition. The predicted pKa differences (~11.3, ~11.1, and ~8.5, respectively) provide a testable hypothesis for rank‑ordering metabolic stability and hERG liability [1].

Bioreductive Probe for Hypoxia Activation

The 4‑nitrobenzyl group of CAS 894007‑85‑3 confers redox sensitivity, enabling its use as a scaffold for designing hypoxia‑activated probes or nitroreductase‑sensitive reporters. This application is unique to the nitro‑bearing compound and cannot be replicated with the des‑nitro benzyl analog . The compound can serve as a starting point for synthesizing fluorescent or bioluminescent probes that respond to the reducing environment of hypoxic tumor cells.

Hedgehog Pathway Inhibitor Scaffold-Hopping

The indole‑sulfonyl‑pyrrolidinyl ethanone core is closely related to that of LKD1214, an Hh pathway inhibitor that retains potency against the drug‑resistant SMOᴰ⁴⁷⁷H mutant . CAS 894007‑85‑3 may serve as a scaffold‑hopping template for generating analogs that explore differential SMO binding interfaces and overcome vismodegib‑resistant Hh signaling, provided that confirmatory biological testing is performed.

Application
Selection Property
Validation Focus
SAR with nitro positional isomers
Regioisomeric identity control
Nitro position-dependent binding assay
ADME profiling of amine variants
Heterocyclic amine pKa and ring size
Metabolic stability and CYP inhibition panel
Bioreductive probe development
Nitro group redox sensitivity
Hypoxia-dependent reduction assay
Hh pathway scaffold-hopping
Indole-sulfonyl core similarity to Hh inhibitors
SMO mutant cell-based assay
Quote Request

Request a Quote for 2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.